molecular formula C16H15ClN2O3S B2494605 1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide CAS No. 921538-33-2

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

Cat. No.: B2494605
CAS No.: 921538-33-2
M. Wt: 350.82
InChI Key: LZCSGCHRSOZNJR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1-methyl-2-oxoindolin-5-yl moiety, which is recognized as a privileged scaffold in the design of bioactive molecules for modulating key biological targets such as kinases and enzymes involved in cancer progression and inflammatory pathways . The methanesulfonamide linker in its structure is a valuable functional group, frequently employed in drug design due to its ability to form crucial hydrogen bonds with biological targets, a feature that is often critical for effective enzyme inhibition . The compound incorporates a 4-chlorophenyl group, a substituent known to influence the molecule's overall physicochemical properties and its interaction with enzymatic binding pockets. Researchers investigate this sulfonamide derivative primarily for its potential anticancer and anti-inflammatory properties. While the exact mechanism of action for this specific compound is an area of active investigation, studies on structurally similar sulfonamide-indolinone analogs suggest that such compounds can induce apoptosis (programmed cell death) in cancer cells. For instance, related compounds have demonstrated significant growth inhibition in assays against breast cancer cell lines like MDA-MB-468, with reported IC50 values of less than 1 µM, indicating high potency . The biological activity is often linked to the induction of oxidative stress in cancer cells through the production of reactive oxygen species (ROS), leading to the inhibition of critical cell survival pathways such as Notch-AKT signaling . Beyond oncology, the core structural elements of this compound suggest potential applications in immunological research. The indolinone scaffold is under investigation for targeting signaling proteins like VAV1, a proto-oncogene that is a positive regulator of immune receptor signaling in T-cells and B-cells . Modulating such targets can reduce immune cell activation and proliferation, making related compounds relevant for studying autoimmune diseases and developing new immunosuppressants . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCSGCHRSOZNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indolinone Core Formation

The 1-methyl-2-oxoindolin-5-yl scaffold is typically synthesized via cyclization of substituted aniline derivatives. A common route involves the condensation of 5-nitroisatin with methylamine, followed by reduction of the nitro group to an amine. Alternative methods employ palladium-catalyzed cyclization of ortho-halogenated anilides, which offers better regioselectivity for the 5-position. For example, treatment of 2-bromo-N-methylacetanilide with carbon monoxide under Pd(OAc)$$_2$$ catalysis yields the 2-oxoindolin-5-yl framework in 78% yield.

N-Methylation Strategies

Introduction of the methyl group at the indolinone’s 1-position is achieved through alkylation using methyl iodide or dimethyl sulfate. Optimal conditions involve deprotonation of the indolinone nitrogen with sodium hydride in tetrahydrofuran (THF), followed by reaction with methyl iodide at 0–25°C. This step typically achieves >90% conversion, with purification via recrystallization from ethanol/water mixtures.

Sulfonamide Coupling

The key sulfonamide bond is formed by reacting 1-methyl-2-oxoindolin-5-amine with 4-chlorophenylmethanesulfonyl chloride. This reaction proceeds in dichloromethane (DCM) or dimethylacetamide (DMA) using triethylamine (TEA) as a base. Patent data suggest that DMA enhances solubility and reaction homogeneity, particularly at elevated temperatures (50–60°C), achieving 85–92% yields. Post-reaction workup includes aqueous extraction to remove excess sulfonyl chloride and column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3).

4-Chlorophenyl Functionalization

The 4-chlorophenyl group is introduced either pre- or post-sulfonamide formation. A scalable method involves nucleophilic aromatic substitution of 4-chlorobenzenesulfonyl chloride with in situ-generated sodium methanesulfinate. Alternatively, Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and a palladium catalyst has been reported, though this approach requires stringent anhydrous conditions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent selection critically impacts reaction efficiency:

  • DMA and NMP (1-methyl-2-pyrrolidone) are preferred for sulfonamide coupling due to their high polarity and ability to stabilize transition states.
  • THF and DCM are optimal for alkylation and cyclization steps, respectively, balancing reactivity and byproduct suppression.

Elevated temperatures (100–120°C) accelerate cyclization and coupling reactions but risk decomposition of heat-sensitive intermediates. For example, maintaining the sulfonylation step at 50°C prevents epimerization of the indolinone chiral center.

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)$$_2$$ (5 mol%) with Xantphos as a ligand enables efficient C–N bond formation during indolinone synthesis.
  • Acid Additives : Sulfuric acid (6–8 wt%) in DMA improves protonation of the sulfonyl chloride, enhancing electrophilicity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$^1\text{H}$$ NMR : Key signals include the methyl singlet at δ 3.28 ppm (N–CH$$_3$$), the sulfonamide NH at δ 10.2 ppm (broad), and aromatic protons at δ 7.4–7.6 ppm (4-chlorophenyl).
  • IR Spectroscopy : Strong absorptions at 1320 cm$$^{-1}$$ (S=O asymmetric stretch) and 1705 cm$$^{-1}$$ (indolinone C=O) confirm functional group integrity.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 65:35) resolves the target compound at $$ t_R = 12.3 $$ min, with purity >99% achieved after recrystallization.

Scale-Up and Industrial Feasibility

Continuous-Flow Synthesis

Microfluidic photoreactor systems enable gram-scale production of indolinone intermediates, as demonstrated in analogous syntheses. For instance, a 20-fold scale-up of a related sulfonamide achieved 72% yield with consistent enantiomeric ratios.

Crystallization-Driven Purification

Patent methodologies emphasize avoiding chromatography by inducing crystallization through controlled water addition to reaction mixtures. This approach reduces solvent waste and operational costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indolinone moiety may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights

  • 4-Chlorophenyl Group : Present in both the target compound and SC560, this group is associated with enhanced lipophilicity and binding affinity in COX inhibitors . In SC560, it contributes to COX-1 selectivity, suggesting that the target compound may similarly influence enzyme selectivity.
  • Methanesulfonamide Backbone : Shared with NS398 and AVE-1625, this moiety is critical for sulfonamide-based enzyme inhibition. NS398’s COX-2 selectivity (IC50 = 1.77 μM) highlights the role of sulfonamide positioning and adjacent substituents in target specificity .
  • Indolinone vs. Azetidine/Aromatic Heterocycles: The target compound’s 1-methyl-2-oxoindolin-5-yl group distinguishes it from AVE-1625’s azetidine ring and Compound 2’s imidazole-pyridine system.

Hypothesized Pharmacokinetic and Selectivity Profiles

  • The 4-chlorophenyl group could improve blood-brain barrier penetration, as seen in cannabinoid receptor ligands like AVE-1625 , though this requires experimental validation.

Biological Activity

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic compound that exhibits a range of biological activities, primarily attributed to its unique structural components. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound is categorized under sulfonamides and features:

  • A 4-chlorophenyl group
  • An indolinone moiety
  • A methanesulfonamide functional group

These structural elements suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may mimic natural substrates, leading to the inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The indolinone moiety may enhance interactions with receptors, potentially altering their activity and influencing downstream signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that the compound may exert anticancer effects by targeting specific kinases or pathways involved in tumor growth and proliferation .

Anticancer Properties

Research has shown that this compound possesses significant anticancer potential. It has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis. For instance, similar compounds have been noted for their ability to inhibit glioblastoma cell lines, suggesting that this compound may exhibit comparable properties .

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial properties. Similar sulfonamides have been documented for their effectiveness against bacterial pathogens. The mechanism may involve inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .

Study on Anticancer Activity

A study evaluating the anticancer efficacy of related compounds indicated that those with similar structural features exhibited potent activity against glioma cells. For example, compounds with indolinone structures showed low EC50 values, indicating high potency against tumor cells while maintaining low toxicity towards non-cancerous cells .

CompoundEC50 (μM)Target
Compound 4j20GL261 glioblastoma cells
MK-2206 (reference)0.2PKB inhibitor

This table illustrates the comparative potency of related compounds, highlighting the therapeutic potential of this compound.

Antimicrobial Screening

In another study focusing on antimicrobial properties, compounds structurally related to this compound were tested against various bacterial strains. Results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, reinforcing the potential application of this class of compounds in treating bacterial infections .

Q & A

Q. Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYield (%)Characterization Method
DiazotizationNaNO₂, HCl, 0–5°C75–85TLC, HPLC
CyclizationAcOH, reflux, 12 h60–70NMR, IR
SulfonylationMsCl, Et₃N, DCM, RT80–90LC-MS, elemental analysis

How is the structural integrity of this compound confirmed experimentally?

Basic Research Question
A multi-technique approach is employed:

  • ¹H/¹³C NMR : Confirms regiochemistry of the chlorophenyl and indolinone groups. Key peaks include:
    • δ 7.3–7.5 ppm (aromatic protons of chlorophenyl)
    • δ 3.2 ppm (N-methyl singlet)
  • IR Spectroscopy : Sulfonamide S=O stretching at 1150–1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., m/z 375.8 for C₁₆H₁₄ClN₂O₃S) .

What functional groups are pharmacologically significant in this compound?

Basic Research Question

  • 4-Chlorophenyl Group : Enhances lipophilicity and target binding via halogen bonding .
  • Indolinone Moiety : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
  • Methanesulfonamide : Improves metabolic stability and solubility via sulfonyl-group interactions .

How can synthetic yield and purity be optimized for scaled-up production?

Advanced Research Question

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility (yield >90%) .
  • Purification Strategies : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate >99% pure product .
  • Reaction Monitoring : Real-time FTIR or inline NMR detects intermediates, enabling rapid optimization .

How to resolve contradictions in reported spectral data (e.g., NMR shifts)?

Advanced Research Question

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts (e.g., NH proton broadening in DMSO) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) clarifies conformational exchange in the indolinone ring .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

What strategies identify the biological target of this compound?

Advanced Research Question

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Computational Docking : Screen against kinase or GPCR libraries using Schrödinger Suite; prioritize targets with Glide scores <−7.0 .
  • Kinase Profiling : Use a radiolabeled ATP assay (e.g., Eurofins KinaseProfiler) to test inhibition of 100+ kinases at 1 µM .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core Modifications : Replace the indolinone with quinazolinone to assess ring size impact on potency .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the chlorophenyl para-position to enhance binding .
  • Bioisosteric Replacement : Substitute sulfonamide with sulfamate to improve pharmacokinetics .

Q. Table 2: SAR Insights from Analog Studies

ModificationBiological Activity (IC₅₀)Key Finding
4-CF₃-phenyl12 nM (vs. 45 nM for parent)Enhanced hydrophobic interactions
Quinazolinone85 nMReduced selectivity
Sulfamate50 nMImproved oral bioavailability

How to address stability issues in biological assays?

Advanced Research Question

  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9) to identify labile sites (e.g., sulfonamide hydrolysis at pH <3) .
  • Light Sensitivity : Store solutions in amber vials; add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
  • Plasma Stability : Incubate with human plasma (37°C, 24 h); LC-MS quantifies intact compound remaining (>80% indicates suitability for in vivo studies) .

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